2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide
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Overview
Description
The compound “2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been synthesized for the treatment of Alzheimer’s disease (AD) and evaluated as an acetylcholinesterase inhibitor (AChEI) . The compound has shown moderate acetylcholinesterase inhibitory activities in vitro .
Synthesis Analysis
The compound was synthesized conventionally . The benzimidazole nuclei were condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Molecular Structure Analysis
The molecular structure of the compound was confirmed by 1H NMR, 13C NMR, IR, and HRMS spectra .Chemical Reactions Analysis
The compound was obtained in good yield by aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 162–165 °C . The IR ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Scientific Research Applications
Acetylcholinesterase Inhibitor
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD). They were evaluated as acetylcholinesterase inhibitors (AChEIs) using the Ellman’s method. Among them, compound 6g exhibited potent inhibitory activity against AChE with an IC50 of 0.90 μM .
Anticancer Applications
Boric acid compounds, which include the compound , are often used as enzyme inhibitors or specific ligand drugs. They have applications in treating tumors and microbial infections .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have also been found to possess anti-inflammatory properties, which could potentially be shared by the compound .
Antioxidant Properties
Indole derivatives have demonstrated antioxidant properties. This suggests that the compound could potentially be used in treatments that require antioxidant properties .
Anxiolytic Potential
Derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benzimidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benzimidazole, which share a similar structure with the compound, were designed, synthesized, and assessed for their anxiolytic potential .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic neurotransmission pathway . This pathway is involved in many cognitive functions, including learning and memory . By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which could potentially improve cognitive function .
Result of Action
The molecular effect of the compound’s action is the increased level of acetylcholine in the synaptic cleft . On a cellular level, this can lead to enhanced transmission of nerve impulses, potentially improving cognitive function . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease .
Future Directions
properties
IUPAC Name |
2-methyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8OS/c1-16-27-19(14-32-16)22(31)23-7-8-30-21-18(13-26-30)20(24-15-25-21)29-11-9-28(10-12-29)17-5-3-2-4-6-17/h2-6,13-15H,7-12H2,1H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDWDHPICOBLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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